molecular formula C5H12ClNO2 B1523864 3-Amino-3-methylbutyric acid hydrochloride CAS No. 583823-94-3

3-Amino-3-methylbutyric acid hydrochloride

Cat. No.: B1523864
CAS No.: 583823-94-3
M. Wt: 153.61 g/mol
InChI Key: ADZWCIFRFFXMIP-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutyric acid hydrochloride: is a non-proteinogenic amino acid that has garnered attention due to its potential therapeutic and biological effects. This compound is naturally produced in the body during exercise and has been shown to have anti-inflammatory and metabolic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylbutyric acid hydrochloride typically involves the reaction of 3-Amino-3-methylbutyric acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-3-methylbutyric acid hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-methylbutyric acid hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates for pharmaceuticals .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential effects on muscle metabolism and inflammation.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory conditions. It is also being investigated for its role in muscle recovery and enhancement.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Amino-3-methylbutyric acid hydrochloride involves its interaction with metabolic pathways in the body. It is believed to exert its effects by modulating the activity of enzymes involved in amino acid metabolism and by influencing signaling pathways related to inflammation and muscle metabolism . The compound may target specific receptors or enzymes, leading to changes in cellular processes and metabolic outcomes .

Comparison with Similar Compounds

    3-Amino-3-methylbutanoic acid: A structural analog with similar properties but without the hydrochloride salt.

    β-Hydroxy β-methylbutyric acid: Another non-proteinogenic amino acid with similar metabolic effects.

Uniqueness: 3-Amino-3-methylbutyric acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which may enhance its solubility and stability compared to its analogs. This compound’s specific effects on muscle metabolism and inflammation also distinguish it from other similar compounds .

Properties

IUPAC Name

3-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,6)3-4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZWCIFRFFXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705491
Record name 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583823-94-3
Record name 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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